molecular formula C6H5NO2S B1630572 (E)-2-(2-Nitroethenyl)thiophene

(E)-2-(2-Nitroethenyl)thiophene

Cat. No.: B1630572
M. Wt: 155.18 g/mol
InChI Key: UTPOWFFIBWOQRK-UHFFFAOYSA-N
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Description

(E)-2-(2-Nitroethenyl)thiophene (CAS 34312-77-1) is a nitro-substituted thiophene derivative with the molecular formula C₆H₅NO₂S and a molecular weight of 155.18 g/mol . It exists as a yellow to light brown powder or crystalline solid, typically stored in sealed containers under cool, dark conditions to ensure stability. The compound is primarily used as a pharmaceutical intermediate and in specialty chemical synthesis, with commercial suppliers offering purities up to 98% . Its structure features a nitroethenyl group (–CH=CH–NO₂) conjugated to the thiophene ring, imparting strong electron-withdrawing characteristics that influence its reactivity and electronic properties .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the stereochemistry and purity of (E)-2-(2-Nitroethenyl)thiophene?

  • Answer :

  • 1H NMR : Observe coupling constants (J ≈ 12–16 Hz) between vinyl protons to confirm the E configuration. Integration ratios verify purity.
  • IR Spectroscopy : Identify the nitro group via asymmetric stretching bands near 1520 cm⁻¹.
  • X-ray Crystallography : Use SHELXL for precise structural determination, refining bond lengths and angles to validate stereochemistry.

Q. What crystallization techniques yield high-quality single crystals of nitro-substituted thiophenes?

  • Answer :

  • Slow evaporation from a dichloromethane/hexane mixture at controlled temperatures (20–25°C) promotes crystal growth. For structural validation, collect diffraction data and refine using SHELX .

Q. How can computational methods predict the electronic properties of this compound?

  • Answer :

  • Perform Density Functional Theory (DFT) calculations to model HOMO-LUMO gaps and electron affinity. Compare results with experimental UV-Vis spectra (e.g., absorption maxima ~350–400 nm) to correlate theoretical and observed electronic behavior .

Q. What safety protocols are critical when handling nitro-substituted thiophenes?

  • Answer :

  • Use PPE (gloves, goggles) and conduct reactions in a fume hood. Reference safety data sheets (SDS) for analogous compounds (e.g., thiophene-2-acetic acid ) for toxicity and spill management guidelines.

Advanced Research Questions

Q. How can stereochemical contradictions in synthetic routes to this compound be resolved?

  • Answer :

  • Optimize reaction conditions (e.g., Pd catalysts with chiral ligands) to enhance stereoselectivity. Monitor enantiomeric purity via HPLC with chiral columns and validate using X-ray crystallography . Adjust solvent polarity and temperature to suppress isomerization .

Q. What strategies address discrepancies in reported fluorescence quantum yields for nitro-thiophene derivatives?

  • Answer :

  • Standardize measurement conditions (solvent, excitation wavelength) and calibrate instruments using reference dyes (e.g., quinine sulfate). Cross-validate with time-resolved fluorescence spectroscopy and computational predictions of excited-state dynamics .

Q. How does the nitro group influence regioselectivity in electrophilic substitution reactions of this compound?

  • Answer :

  • The electron-withdrawing nitro group directs electrophiles to the α-position of the thiophene ring. Computational modeling (DFT) predicts charge distribution, while experimental validation via 13C NMR tracks substitution patterns .

Q. What advanced techniques characterize photodegradation pathways of this compound under UV exposure?

  • Answer :

  • Use HPLC-MS to identify degradation products (e.g., nitro-reduced or isomerized derivatives). Pair with electron paramagnetic resonance (EPR) to detect radical intermediates. Compare kinetics under controlled light intensities .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between (E)-2-(2-Nitroethenyl)thiophene and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Electronic Effect Applications
This compound 34312-77-1 C₆H₅NO₂S 155.18 –CH=CH–NO₂ Strong electron-withdrawing Pharmaceuticals, electronics
2-Ethenylthiophene 1918-82-7 C₆H₆S 110.18 –CH=CH₂ Mild electron-donating Polymer precursors
2-Ethylthiophene 872-55-9 C₆H₈S 112.19 –CH₂CH₃ Electron-donating Solvents, organic synthesis
2-Ethynyl-5-nitrothiophene 74610-87-0 C₆H₃NO₂S 153.16 –C≡CH and –NO₂ Electron-withdrawing (nitro) Conjugated materials
(E)-3-Dimethylamino-1-(2-thienyl)prop-2-en-1-one - C₉H₁₁NOS 181.25 –N(CH₃)₂ and –CO– Electron-donating (amine) Coordination chemistry

Key Observations :

  • The nitroethenyl group in this compound significantly lowers the HOMO-LUMO gap compared to alkyl or ethenyl substituents, enhancing its suitability for charge-transfer applications in organic electronics .
  • In contrast, 2-ethylthiophene and 2-ethenylthiophene exhibit electron-donating effects, making them less reactive toward electrophilic substitution but useful in polymerization reactions .
  • 2-Ethynyl-5-nitrothiophene combines nitro and ethynyl groups, enabling π-conjugation extension for nonlinear optical materials .

Research Findings and Challenges

  • Computational Studies : Density functional theory (DFT) calculations on thiophene-substituted porphyrins () suggest that electron-withdrawing groups like nitroethenyl improve electron injection efficiency, a property exploitable in OLEDs.
  • Synthesis Challenges : Isolation of nitroethenyl derivatives is more complex than for alkylthiophenes, as seen in failed attempts to purify similar disilanylthiophene analogs ().
  • Safety Considerations: Limited toxicological data () necessitate precautionary measures during handling, contrasting with well-studied compounds like 2-ethylthiophene.

Properties

Molecular Formula

C6H5NO2S

Molecular Weight

155.18 g/mol

IUPAC Name

2-(2-nitroethenyl)thiophene

InChI

InChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H

InChI Key

UTPOWFFIBWOQRK-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C=C[N+](=O)[O-]

Canonical SMILES

C1=CSC(=C1)C=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium acetate (3.6 g, 43.90 mmol) and methylamine hydrochloride (3.01 g, 44.57 mmol) were added to a stirred solution of thiophene-2-carbaldehyde (5 g, 44.64 mmol) in methanol (95.64 mL). This was followed by dropwise addition of nitro methane (108.08 g, 1770.14 mmol) over a period of 5 minutes. The resulting mixture was stirred at room temperature for 2 hours. The reaction was monitored by TLC (10% ethylacetate in hexane). The reaction mixture was partitioned between water and DCM. The organic layer was washed with water, brine solution, dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (5% ethylacetate in hexane) afforded 1 g of the product (15% yield).
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3.6 g
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3.01 g
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5 g
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95.64 mL
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108.08 g
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Yield
15%

Synthesis routes and methods II

Procedure details

To 7.85 g (0.07 mol) of 2-thiophenecarboxaldehyde were added 148 ml of MeOH and 12.82 g (0.210 mol) of CH3NO2 ; and 74 ml of 50% aqueous solution of NaOH was added dropwise to the mixture with stirring at -5° C. After being stirred at 10° C. for 1 hr., the reaction solution was poured into a mixture of 296 ml of 36% HCl and 493 ml of water at 0° C. The crystals separating out were collected by filtration and washed with water, whereby 6.65 g (Yield : 61.2%) of the objective compound, 2-(2-nitroethenyl)thiophene (d-1) was obtained as greenish brown crystals.
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7.85 g
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12.82 g
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148 mL
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296 mL
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493 mL
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